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Abstract
4-(2-Fluorophenoxymethyl)benzonitrile, a versatile small molecule scaffold, stands as a

compound of significant interest within the landscape of medicinal chemistry and materials

science. While direct and extensive research on this specific molecule remains nascent, its

structural motifs—a fluorinated phenyl ring, an ether linkage, and a benzonitrile group—are

prevalent in a multitude of biologically active agents and functional materials. This technical

guide consolidates the available information on 4-(2-Fluorophenoxymethyl)benzonitrile and

explores its potential research applications by drawing parallels with structurally related

compounds. This document aims to serve as a foundational resource for researchers, providing

insights into its synthetic pathways, physicochemical properties, and prospective utility in drug

discovery and materials science, thereby stimulating further investigation into its unique

potential.

Introduction
4-(2-Fluorophenoxymethyl)benzonitrile (CAS No. 1016780-76-9) is a chemical entity

characterized by the molecular formula C14H10FNO and a molecular weight of 227.23 g/mol .

[1] Its structure features a central phenoxymethyl linker connecting a 2-fluorophenyl group to a
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p-substituted benzonitrile. The incorporation of a fluorine atom can significantly modulate the

compound's physicochemical properties, including lipophilicity, metabolic stability, and binding

affinity to biological targets. The nitrile group is a versatile functional handle for further chemical

modifications and is a key pharmacophore in numerous approved drugs. This guide will delve

into the prospective applications of this molecule, drawing upon the established roles of its

constituent fragments in various fields of research.

Physicochemical Properties
A comprehensive summary of the key physicochemical properties of 4-(2-
Fluorophenoxymethyl)benzonitrile is presented in Table 1. These parameters are crucial for

assessing its drug-likeness and suitability for various experimental conditions.

Table 1: Physicochemical Properties of 4-(2-Fluorophenoxymethyl)benzonitrile

Property Value Source

CAS Number 1016780-76-9 [1]

Molecular Formula C14H10FNO [1]

Molecular Weight 227.23 g/mol [1]

Purity Min. 95% [1]

Description
Versatile small molecule

scaffold
[1]

Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for 4-(2-Fluorophenoxymethyl)benzonitrile is not

readily available in published literature, its synthesis can be achieved through established

organic chemistry methodologies. A plausible and commonly employed synthetic route is the

Williamson ether synthesis.

Proposed Synthetic Pathway: Williamson Ether
Synthesis
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This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-

(bromomethyl)benzonitrile would be reacted with 2-fluorophenol in the presence of a suitable

base.

Reactants Reagents

Product

4-(Bromomethyl)benzonitrile

4-(2-Fluorophenoxymethyl)benzonitrile

Williamson Ether Synthesis

2-Fluorophenol Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-(2-Fluorophenoxymethyl)benzonitrile.

Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize 4-(2-Fluorophenoxymethyl)benzonitrile.

Materials:

4-(Bromomethyl)benzonitrile

2-Fluorophenol

Potassium carbonate (K2CO3), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate

Brine solution
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Anhydrous sodium sulfate (Na2SO4)

Procedure:

To a solution of 2-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium

carbonate (1.5 eq).

Stir the mixture at room temperature for 30 minutes.

Add a solution of 4-(bromomethyl)benzonitrile (1.0 eq) in anhydrous DMF dropwise to the

reaction mixture.

Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress

by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine solution.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-(2-
Fluorophenoxymethyl)benzonitrile.

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass

spectrometry to confirm its structure and purity.

Potential Research Applications in Drug Discovery
The structural features of 4-(2-Fluorophenoxymethyl)benzonitrile suggest its potential as a

scaffold or intermediate in the development of novel therapeutic agents.

As a Scaffold for Dopamine D4 Receptor Antagonists
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Structurally related compounds bearing a phenoxymethyl piperidine scaffold have shown

potent antagonist activity at the Dopamine D4 (D4R) receptor. These antagonists are being

investigated for their therapeutic potential in treating conditions like L-DOPA-induced

dyskinesia in Parkinson's disease. The phenoxymethyl moiety in these compounds plays a

crucial role in binding to the receptor.

Table 2: Biological Activity of a Structurally Related D4R Antagonist

Compound Target Activity (Ki)

4,4-difluoro-3-

(phenoxymethyl)piperidine

analog

Dopamine D4 Receptor 0.3 nM

Data extrapolated from studies on structurally similar compounds.
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Potential D4 Receptor Antagonism Pathway

4-(2-Fluorophenoxymethyl)
benzonitrile Analog

Dopamine D4 Receptor

Antagonizes

Adenylyl Cyclase

Inhibits

↓ cAMP

Modulation of
Neuronal Excitability
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Caption: Postulated signaling pathway for D4 receptor antagonism.
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As an Intermediate for Acetyl-CoA Carboxylase (ACC)
Inhibitors
Derivatives of 4-phenoxy-phenyl isoxazoles have been identified as potent inhibitors of Acetyl-

CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis and a target for oncology

and metabolic diseases. The 4-phenoxyphenyl core is a key structural element for inhibitory

activity. 4-(2-Fluorophenoxymethyl)benzonitrile could serve as a starting material for the

synthesis of novel ACC inhibitors.

Table 3: Inhibitory Activity of a Structurally Related ACC Inhibitor

Compound Target Activity (IC50)

4-phenoxy-phenyl isoxazole

analog

Acetyl-CoA Carboxylase 1

(hACC1)
99.8 nM

Data extrapolated from studies on structurally similar compounds.
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Drug Discovery Workflow

4-(2-Fluorophenoxymethyl)
benzonitrile

Chemical Modification
(e.g., conversion of nitrile)

Library of Analogs

Biological Screening
(e.g., ACC inhibition assay)

Hit Compound

Lead Optimization

Drug Candidate
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Caption: Workflow for developing ACC inhibitors from the core scaffold.
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Potential Applications in Materials Science
The benzonitrile moiety is a key component in various advanced materials due to its electronic

properties.

Development of Organic Light-Emitting Diodes (OLEDs)
Fluorinated benzonitrile derivatives have been successfully employed in the design of materials

exhibiting Thermally Activated Delayed Fluorescence (TADF), which are highly efficient emitters

in OLEDs. The electron-withdrawing nature of the benzonitrile group and the electronic effects

of the fluorine atom can be fine-tuned to achieve desired photophysical properties.

Liquid Crystals
The rigid structure and polar nitrile group of benzonitrile derivatives are known to influence the

mesomorphic behavior of liquid crystals. 4-(2-Fluorophenoxymethyl)benzonitrile could be

explored as a component in novel liquid crystal mixtures.

Conclusion and Future Directions
4-(2-Fluorophenoxymethyl)benzonitrile represents a promising, yet underexplored, chemical

scaffold. Based on the known biological activities and material properties of structurally

analogous compounds, it holds considerable potential for applications in drug discovery,

particularly in the development of CNS-active agents and metabolic disease therapies, as well

as in the field of materials science for advanced electronic applications.

Future research should focus on the definitive synthesis and characterization of this compound,

followed by systematic screening against various biological targets to elucidate its specific

pharmacological profile. Structure-activity relationship (SAR) studies, initiated from this core

scaffold, could lead to the discovery of novel and potent modulators of key cellular pathways.

Furthermore, its photophysical properties should be investigated to assess its suitability for

applications in organic electronics. This technical guide serves as a call to the scientific

community to explore the untapped potential of 4-(2-Fluorophenoxymethyl)benzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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